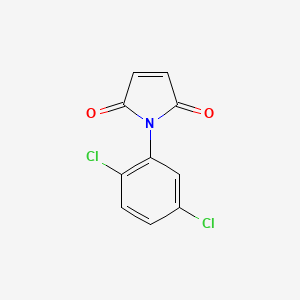

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione

Übersicht

Beschreibung

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by the presence of a pyrrole ring substituted with a 2,5-dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,5-dichlorobenzoyl chloride with pyrrole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,5-Dichlorobenzoyl chloride+PyrroleBasethis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Properties

Research has demonstrated that derivatives of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. A study found that a specific derivative showed an IC50 value of 6.0 nM against COX-2, significantly outperforming the widely used anti-inflammatory drug celecoxib .

Table 1: COX-2 Inhibition Potency of Pyrrole Derivatives

| Compound | COX-2 IC50 (nM) | Selectivity Index |

|---|---|---|

| 9d (MPO-0029) | 6.0 | >168 |

| Celecoxib | 10.0 | - |

Stem Cell Research

The compound has been shown to induce self-renewal in stem/progenitor supporting cells. This property is crucial for regenerative medicine, as it allows for the maintenance and proliferation of stem cells while preserving their differentiation potential . The activation of specific signaling pathways involved in stem cell renewal was noted to be a significant mechanism of action.

Case Study: Induction of Stem Cell Properties

A study highlighted the use of 1H-pyrrole-2,5-dione derivatives in enhancing the self-renewal capabilities of mesenchymal stem cells (MSCs), which are vital for tissue repair and regeneration .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. A series of studies have indicated that its derivatives possess significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2). Notably, compounds derived from this structure exhibited greater efficacy than doxorubicin, a standard chemotherapeutic agent .

Table 2: Anticancer Efficacy of Pyrrole Derivatives

| Compound | Cancer Type | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| 4-bromophenyl derivative | HepG-2 | 0.25 | More effective |

| p-tolyl derivative | MCF-7 | 0.15 | More effective |

Endothelial Cell Differentiation

The compound's derivatives have been reported to facilitate the generation of functional endothelial cells from mesenchymal stem cells. This application is particularly promising for treating vascular diseases such as atherosclerosis and restenosis . The ability to promote rapid endothelialization could lead to improved outcomes in vascular surgeries and interventions.

Case Study: Functional Endothelial Cells Generation

A study demonstrated that specific derivatives effectively inhibited neointima formation in blood vessels by promoting endothelial cell differentiation from MSCs .

Wirkmechanismus

The mechanism of action of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione

- 1-(2,5-Difluorophenyl)-1H-pyrrole-2,5-dione

- 1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione

Uniqueness

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity. The dichlorophenyl group enhances the compound’s lipophilicity and may improve its ability to interact with hydrophobic targets in biological systems.

Biologische Aktivität

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione, a derivative of pyrrole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a pyrrole ring with two chlorine substituents on the phenyl group. The synthesis typically involves the reaction of 2,3-dichloromaleic anhydride with aniline derivatives under controlled conditions. Recent advancements in microwave-assisted synthesis have improved yields and reduced reaction times significantly .

Biological Activities

-

Antitumor Activity :

- Studies have demonstrated that derivatives of pyrrole-2,5-dione can inhibit the growth of various cancer cell lines. For instance, compounds containing the 1H-pyrrole-2,5-dione core showed promising results against colon cancer cell lines (HCT-116, SW-620) with growth inhibition values (GI50) ranging from to M .

- The compound's mechanism involves interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to effective antitumor activity .

- Anti-inflammatory Properties :

-

Cholesterol Absorption Inhibition :

- A series of pyrrole-2,5-dione derivatives were synthesized and evaluated for their ability to inhibit cholesterol absorption. One particularly active compound demonstrated stronger in vitro activity than the standard drug ezetimibe and showed no cytotoxicity in tested cell lines . This suggests potential for developing new treatments for atherosclerosis.

- Endothelial Cell Differentiation :

Toxicity Profile

Toxicity studies indicate that while some derivatives exhibit low toxicity at therapeutic doses (10 µg/mL and 50 µg/mL), higher concentrations (100 µg/mL) can lead to reduced cell viability . This necessitates careful consideration of dosing in therapeutic applications.

Summary of Research Findings

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

Several case studies highlight the efficacy of pyrrole-2,5-dione derivatives in clinical settings:

- Case Study 1 : A study involving a chemically induced colon cancer model demonstrated significant tumor growth inhibition by a specific derivative of pyrrole-2,5-dione .

- Case Study 2 : In a vascular disease model, treatment with a pyrrole derivative led to improved endothelialization and reduced neointima formation in denuded blood vessels .

Eigenschaften

IUPAC Name |

1-(2,5-dichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGQQECAPZLVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C(=O)C=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284903 | |

| Record name | 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6637-47-4 | |

| Record name | 6637-47-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39728 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.